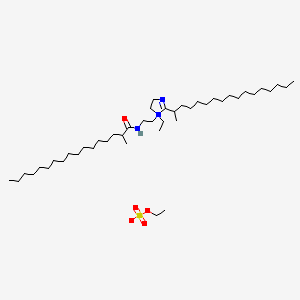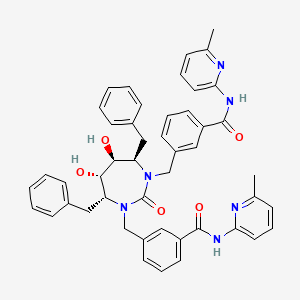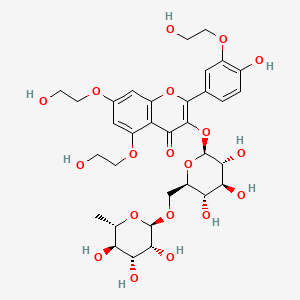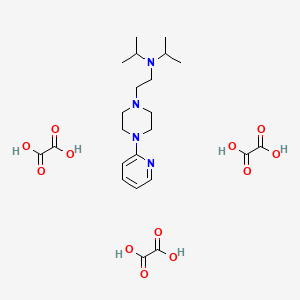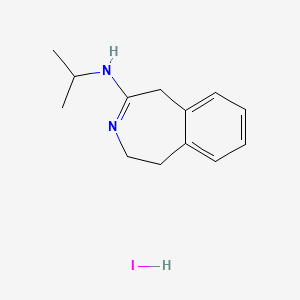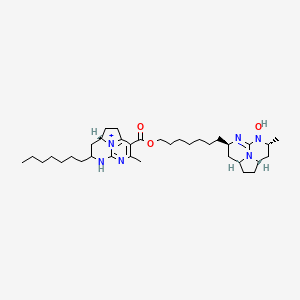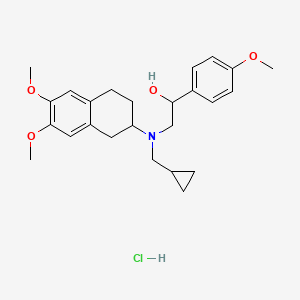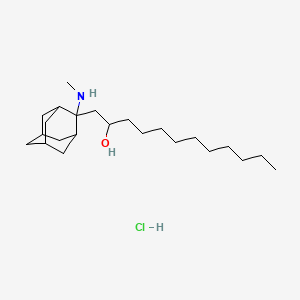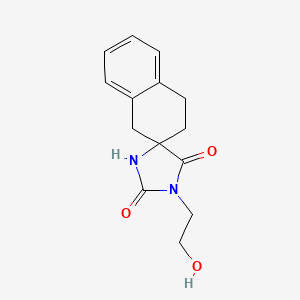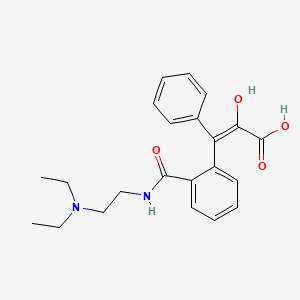
8-Tetradecene-11,13-diyn-2-one, (8Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Tetradecene-11,13-diyn-2-one, (8Z)- is an organic compound with the molecular formula C14H18O. It is characterized by a unique structure that includes a tetradecene backbone with two triple bonds at positions 11 and 13, and a double bond at position 8 in the Z configuration. This compound is known for its presence in certain Echinacea species, such as Echinacea angustifolia, Echinacea pallida, and Echinacea purpurea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tetradecene-11,13-diyn-2-one, (8Z)- typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an alkene in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of 8-Tetradecene-11,13-diyn-2-one, (8Z)- may involve large-scale Sonogashira coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
8-Tetradecene-11,13-diyn-2-one, (8Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the triple bonds to single bonds, yielding saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the oxygen atom
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate temperatures
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Amines, alcohols, and thiol derivatives
Scientific Research Applications
8-Tetradecene-11,13-diyn-2-one, (8Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
8-Tetradecene-11,13-diyn-2-one, (E)-: The E isomer of the compound, differing in the configuration of the double bond.
Tetradec-8-ene-11,13-diyn-2-one: A compound with a similar backbone but different functional groups.
Tetradec-8-ene-11,13-diyne: Lacks the carbonyl group present in 8-Tetradecene-11,13-diyn-2-one, (8Z)-
Uniqueness
8-Tetradecene-11,13-diyn-2-one, (8Z)- is unique due to its specific configuration and the presence of both triple and double bonds, which confer distinct chemical reactivity and biological activity. Its presence in Echinacea species also highlights its significance in natural product research .
Properties
| 13945-78-3 | |
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(Z)-tetradec-8-en-11,13-diyn-2-one |
InChI |
InChI=1S/C14H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h1,7-8H,6,9-13H2,2H3/b8-7- |
InChI Key |
OUTVNYVJKIBGGD-FPLPWBNLSA-N |
Isomeric SMILES |
CC(=O)CCCCC/C=C\CC#CC#C |
Canonical SMILES |
CC(=O)CCCCCC=CCC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


